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molecular formula C17H23NO5 B8426556 1-Benzyl 2-(tert-butyl) (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

1-Benzyl 2-(tert-butyl) (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No. B8426556
M. Wt: 321.4 g/mol
InChI Key: NTIYXHSAWPRZFY-KGLIPLIRSA-N
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Patent
US07358273B2

Procedure details

A suspension of Cbz-Hyp-OH (4.854 g, 18 mmol) in DMA (135 ml), benzyltriethylammonium chloride (4.105 g, 18 mmol), K2CO3 (64 g, 46 mmol) and 2-bromo-2-methylpropane (99 ml, 859 mmol) was stirred at 55° C. for 18 hours. The mixture was diluted with iced water and extracted with EtOAc (3×). The organic phase washed with water, 0.5N NaHSO4 solution and brine dried and the solvent in vacuo to yield the title compound as a yellow oil (5.368 g, 98% yield). 1H-NMR (500 MHz, CDCl3) δ 1.33 (s, 5H), 1.47 (s, 4H), 2.01-2.14 (m, 1H), 2.22-2.38 (m, 1H), 3.50-3.72 (m, 2H), 4.34-4.45 (m, 1H), 4.45-4.53 (m, 1H), 5.04-5.20 (m, 2H), 7.22-7.42 (m, 5H). Analytical HPLC 10.14 min. LC-MS (ES+) m/e=322.2 (MH+).
Quantity
4.854 g
Type
reactant
Reaction Step One
Name
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
4.105 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[N:1]1([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:9][C@H:7]([OH:8])[CH2:6][C@H:2]1[C:3]([OH:5])=[O:4].C([O-])([O-])=O.[K+].[K+].Br[C:27]([CH3:30])([CH3:29])[CH3:28]>CC(N(C)C)=O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[C:27]([O:4][C:3]([CH:2]1[CH2:6][CH:7]([OH:8])[CH2:9][N:1]1[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11])=[O:5])([CH3:30])([CH3:29])[CH3:28] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
4.854 g
Type
reactant
Smiles
N1([C@H](C(=O)O)C[C@@H](O)C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
64 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
99 mL
Type
reactant
Smiles
BrC(C)(C)C
Name
Quantity
135 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
4.105 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
was stirred at 55° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The organic phase washed with water, 0.5N NaHSO4 solution and brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1N(CC(C1)O)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.368 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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